Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate thallium salt
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Overview
Description
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt is a coordination compound that features a borate ligand coordinated to a thallium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt typically involves the reaction of thallium(I) salts with the corresponding hydrotris(pyrazolyl)borate ligand. One common method involves the use of a dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and 3-(2-thienyl)pyrazole as the pyrazole derivative . The reaction is carried out in an inert atmosphere, often using toluene as the solvent, and requires careful control of temperature and stoichiometry to ensure high yields and purity .
Industrial Production Methods
This could include the use of safer boron sources and alternative solvents to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt can undergo various types of chemical reactions, including:
Substitution Reactions: The thallium ion can be replaced by other metal ions through ligand exchange reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal halides for substitution reactions and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with metal halides can yield new metal complexes with the hydrotris(pyrazolyl)borate ligand .
Scientific Research Applications
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt has several scientific research applications, including:
Coordination Chemistry: It is used as a ligand in the synthesis of various metal complexes, which are studied for their unique structural and electronic properties.
Catalysis: Some metal complexes derived from this compound have shown potential as catalysts in organic reactions.
Material Science: The compound’s unique coordination properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt exerts its effects is primarily through its ability to coordinate to metal ions. The borate ligand forms stable complexes with various metals, influencing their reactivity and properties . The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .
Comparison with Similar Compounds
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt can be compared to other poly(pyrazolyl)borate ligands, such as:
Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate: Similar in structure but with a pyridyl group instead of a thienyl group.
Hydrotris(3-(2-furyl)pyrazol-1-yl)borate: Contains a furyl group, offering different electronic properties.
These similar compounds highlight the versatility of poly(pyrazolyl)borate ligands in coordination chemistry and their potential for various applications .
Properties
InChI |
InChI=1S/C21H15BN6O3S3.Tl/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWVTDHYMQQPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[Tl+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BN6O3S3Tl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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